1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Buchwald-Hartwig Amination Cross-Coupling Palladium Catalysis

IPr·HCl (CAS 250285-32-6) is the superior NHC precursor for Pd-catalyzed Buchwald-Hartwig aminations of unactivated aryl chlorides (up to 98% yield). Its 45-50% buried volume (%V Bur) enables oxidative addition where less bulky ligands fail. Use with Pd(OAc)₂ for carbonylative cross-couplings or with ZnBr₂ for mild CO₂ cycloadditions. Robust solid-state stability allows ambient storage.

Molecular Formula C27H37ClN2
Molecular Weight 425.0 g/mol
CAS No. 250285-32-6
Cat. No. B044989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
CAS250285-32-6
Synonyms1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOLIUM CHLORIDE; 1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLIUM CHLORIDE; 1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLI&; 1,3-Bis(2,6-di-i-propylphenyl)imidazoliumchloride,min.95%; 1,3-BIS(2,6-DI-I-PROPYLPHENYL) IMIDAZOLIUM CHLORI
Molecular FormulaC27H37ClN2
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
InChIInChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1
InChIKeyAVJBQMXODCVJCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (CAS 250285-32-6) — Procurement-Grade NHC Precursor for Palladium and Copper Cross-Coupling


1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (CAS 250285-32-6), commonly referred to as IPr·HCl, is a sterically demanding, air-stable imidazolium salt that serves as a cornerstone precursor for the N-heterocyclic carbene (NHC) ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) [1]. This compound is the most widely utilized NHC ligand precursor in homogeneous catalysis, prized for its ability to generate a bulky, electron-rich carbene upon deprotonation, which imparts exceptional stability and reactivity to transition metal complexes [2]. Its primary applications lie in palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig amination, Stille), copper-catalyzed C–O bond formation, and as a key component in second-generation Grubbs-type olefin metathesis catalysts [3] [4].

Why Generic Substitution Fails: The Critical Steric and Electronic Demands Met by 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)


Substituting IPr·HCl (250285-32-6) with a less sterically hindered analog, such as IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) or IXy·HCl (1,3-bis(2,6-dimethylphenyl)imidazolium chloride), is not a benign switch. The 2,6-diisopropylphenyl groups of IPr·HCl create a uniquely demanding steric environment and a specific electronic donor profile. This directly impacts the stability of the resulting metal complexes and their performance in challenging transformations. For instance, the superior catalytic activity of IPr-based catalysts in Suzuki–Miyaura cross-coupling of amides and amination of unactivated aryl chlorides is directly linked to this ligand architecture [1] [2]. Simply put, while other imidazolium salts can generate NHCs, they often fail to deliver the same yields, substrate scope, or catalyst longevity under identical conditions, making IPr·HCl the non-negotiable choice for specific high-demand applications. The following evidence quantifies this differentiation.

Quantitative Procurement Evidence: Performance Differentiation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) vs. Alternatives


IPr·HCl Enables High-Yield Amination of Unactivated Aryl Chlorides, Outperforming Less Hindered NHC Precursors

In palladium-catalyzed amination, the Pd/IPr system derived from IPr·HCl demonstrates superior performance for aryl chlorides compared to other NHC ligands. A direct comparison of NHC ligands for the coupling of 4-chlorotoluene with morpholine using a common Pd source (Pd2(dba)3) and base (KOtBu) showed that the IPr ligand enabled a 98% GC yield, while the less sterically demanding IMes ligand (from IMes·HCl) afforded only a 10% yield, and the even smaller IXy ligand (from IXy·HCl) gave just 4% yield under identical conditions [1].

Buchwald-Hartwig Amination Cross-Coupling Palladium Catalysis

IPr-Derived Catalysts Exhibit a Superior Reactivity Profile in Nickel-Catalyzed Suzuki–Miyaura Amide Cross-Coupling

A systematic study of well-defined nickel/NHC complexes for the Suzuki–Miyaura cross-coupling of amides established a clear reactivity order based on the NHC ligand. The complex containing the IPr ligand (derived from IPr·HCl) was found to be the most reactive, enabling complete conversion in under 1 hour at 80 °C. The comparative reactivity ranking for this transformation was determined to be: IPr > IMes > IPaul ≈ IPr* [1].

Suzuki-Miyaura Coupling Nickel Catalysis Amide Activation

CuI/IPr·HCl System Enables Cost-Efficient Diaryl Ether Synthesis with 1 mol% Catalyst Loading

The combination of copper(I) iodide (CuI) and IPr·HCl (1,3-bis-(2,6-diisopropylphenyl)-imidazolium chloride) was found to be an effective and cost-efficient catalyst for the synthesis of diaryl ethers via coupling of phenols with aryl bromides. The optimized procedure achieves this using a low metal loading of 1.0 mol% CuI, with the reaction proceeding under ambient conditions [1].

Ullmann Coupling Copper Catalysis C-O Bond Formation

IPr·HCl is a Key Precursor for Highly Active Second-Generation Grubbs-Type Olefin Metathesis Catalysts

The IPr ligand, generated from IPr·HCl, is a fundamental component of second-generation Grubbs-type ruthenium catalysts (e.g., (IPr)(PCy3)(Cl)2Ru=CHPh), which are known for their enhanced activity and stability in olefin metathesis compared to first-generation catalysts containing only phosphine ligands [1]. The specific steric bulk and electron-donating properties of IPr are crucial for this activity profile. A derivative of this catalyst, containing a 4-trimethylsilyl-modified IPr ligand (4-Me3Si-IPr), demonstrated excellent catalytic activity for the ring-closing metathesis of diethyl diallylmalonate, achieving a high turnover number (TON) of 4900 under 0.05 mol% catalyst loading [2].

Olefin Metathesis Ruthenium Catalysis Ring-Closing Metathesis

Recommended Research & Industrial Scenarios for 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (250285-32-6)


Palladium-Catalyzed Amination of Unactivated Aryl Chlorides

Procure IPr·HCl when developing robust methods for the Buchwald-Hartwig amination of aryl chlorides, particularly for challenging electron-neutral and ortho-substituted substrates. As demonstrated, this ligand precursor is essential for achieving high yields (>90%) where less sterically hindered NHCs (e.g., IMes·HCl, IXy·HCl) fail (<10% yield), providing a clear scientific and economic justification for its selection [1].

Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides

For researchers exploring the Suzuki–Miyaura cross-coupling of amides using nickel, IPr·HCl is the preferred NHC precursor. The derived IPr ligand provides the highest reactivity among common NHCs for this specific transformation, enabling rapid reaction times (<1 h at 80 °C) and facilitating high-throughput screening or process intensification [2].

Development of Copper-Based C–O Coupling Processes

IPr·HCl is a valuable procurement option for laboratories aiming to develop cost-efficient copper-catalyzed C–O bond-forming reactions. Its use with CuI enables low catalyst loadings (1 mol%) and mild conditions, which directly translates to reduced material costs and waste generation in the synthesis of diaryl ethers, a common motif in pharmaceuticals and materials [3].

Synthesis and Evaluation of Olefin Metathesis Catalysts

IPr·HCl is an indispensable starting material for the synthesis of advanced second-generation Grubbs-type ruthenium catalysts and their derivatives. Its procurement is justified for catalyst design, modification, and mechanistic studies in olefin metathesis, including ring-closing metathesis (RCM) and polymerization, where catalyst performance hinges on the IPr scaffold's unique properties [4].

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